Corticosterone 21-stearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

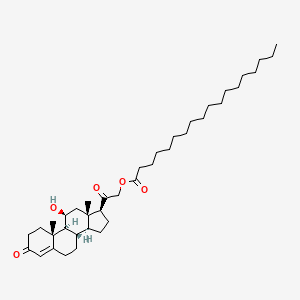

Corticosterone 21-stearate, also known as this compound, is a useful research compound. Its molecular formula is C39H64O5 and its molecular weight is 612.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Overview

- Starting Material : Corticosterone

- Reagent : Stearic acid

- Method : Esterification reaction typically performed under controlled conditions using organic solvents.

Biochemical Studies

Corticosterone 21-stearate is widely utilized in biochemical research to study:

- Steroid-Protein Interactions : The compound is instrumental in investigating how steroids bind to serum proteins, which is crucial for understanding their pharmacokinetics and dynamics.

- Enzyme Activity : It serves as a substrate in assays to evaluate the activity of steroidogenic enzymes.

Pharmacological Research

In pharmacology, this compound plays a significant role in:

- Drug Development : It aids in the formulation of new glucocorticoid medications by providing insights into receptor binding and biological activity.

- Therapeutic Studies : The compound is used to explore its effects on conditions such as inflammation, stress response, and metabolic disorders.

Neuroscience

Research has shown that this compound influences neurobiological processes:

- Stress Response Mechanisms : It is employed in animal models to study the effects of glucocorticoids on behavior and neuroplasticity.

- Neurogenesis : Studies indicate that this compound can affect neural stem cell proliferation, impacting cognitive functions and emotional regulation.

Data Table: Applications Overview

| Application Area | Specific Use | Example Studies |

|---|---|---|

| Biochemistry | Steroid-protein interaction studies | Binding affinity assays |

| Pharmacology | Drug development models | Pharmacokinetics of new glucocorticoids |

| Neuroscience | Stress response analysis | Effects on animal behavior under stress |

| Clinical Research | Treatment studies | Impact on conditions like depression and anxiety |

Case Study 1: Stress Response in Rodents

A study investigated the behavioral effects of this compound on rodents subjected to stress. Mice treated with this compound showed significant alterations in behavior during tests designed to measure anxiety and depression-like symptoms. Results indicated that corticosterone administration modulated stress responses, highlighting its potential role in therapeutic approaches for stress-related disorders.

Case Study 2: Neurogenesis and Corticosteroids

Another investigation focused on the chronic administration of this compound and its effects on neurogenesis in adult mice. Findings revealed that prolonged exposure to the compound led to a decrease in neural stem cell proliferation, suggesting implications for understanding stress-related cognitive decline and potential interventions for neurodegenerative diseases.

Propiedades

Número CAS |

96887-49-9 |

|---|---|

Fórmula molecular |

C39H64O5 |

Peso molecular |

612.9 g/mol |

Nombre IUPAC |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] octadecanoate |

InChI |

InChI=1S/C39H64O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36(43)44-28-35(42)33-23-22-32-31-21-20-29-26-30(40)24-25-38(29,2)37(31)34(41)27-39(32,33)3/h26,31-34,37,41H,4-25,27-28H2,1-3H3/t31-,32-,33+,34-,37+,38-,39-/m0/s1 |

Clave InChI |

PHVSFSOUKNEKMJ-YHXIKRRLSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |

Sinónimos |

corticosterone 21-stearate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.